

Application Note: Development of Ionic Liquids Based on Cyclopropylammonium Cations

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Compound of Interest

Compound Name: (Cyclopropylmethyl)trimethylammonium iodide

CAS No.: 73664-02-5

Cat. No.: B3337677

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Abstract & Strategic Overview

Ionic liquids (ILs) based on the cyclopropylammonium cation represent a specialized class of soft materials that merge the unique steric and electronic properties of the strained cyclopropane ring with the tunability of ionic media. Unlike ubiquitous imidazolium or acyclic ammonium ILs, cyclopropyl-functionalized cations introduce significant ring strain (~27.5 kcal/mol) and a unique rigid geometry that influences viscosity, transport properties, and biological activity.

This guide details the end-to-end development of these materials, distinguishing between two critical subclasses:

- **Protic Ionic Liquids (PILs):** Simple salts (e.g., cyclopropylammonium nitrate) often used as energetic materials or reactive intermediates.
- **Aprotic/Quaternary Ionic Liquids (AILs):** Fully substituted cations (e.g., N-cyclopropyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide) designed for electrochemical stability and pharmaceutical solvation.

Key Application Areas:

- **Pharmaceuticals:** The cyclopropyl motif is a "privileged structure" in medicinal chemistry (e.g., Ciprofloxacin), making these ILs ideal for solubilizing or delivering cyclopropyl-bearing APIs.
- **Energy Storage:** High-voltage electrolytes for supercapacitors due to the cathodic stability of the ammonium core.
- **Energetic Materials:** Utilizing ring strain for high-energy-density monopropellants.

Chemical Design & Stability Considerations

The Cyclopropyl Moiety

The cyclopropane ring is acid-sensitive. Unlike standard alkyl chains, the "banana bonds" (bent bonds) of the cyclopropyl group possess significant

character, making them susceptible to electrophilic attack and ring-opening reactions under strong acidic conditions.

- **Design Rule 1:** Avoid strong Lewis acids during synthesis to prevent ring opening.
- **Design Rule 2:** For electrochemical applications, quaternary cations are preferred over protic ones to eliminate labile protons that narrow the electrochemical window.

Cation Engineering

To lower the melting point (

) below 100°C, symmetry breaking is essential.

- **Symmetric:** N,N,N-tricyclopropyl-N-methylammonium (High melting point, likely solid).
- **Asymmetric (Recommended):** N-cyclopropyl-N-butyl-N,N-dimethylammonium (Low melting point, likely liquid).

Experimental Protocols

Protocol A: Synthesis of the Tertiary Amine Precursor

Target: N-Cyclopropyl-N,N-dimethylamine (or similar variants).

Rationale: Direct alkylation of cyclopropylamine with methyl iodide is difficult to control (leads to mixtures of secondary, tertiary, and quaternary salts). Reductive amination is the superior, self-validating route.

Materials:

- Cyclopropylamine (CAS: 765-30-0)
- Formaldehyde (37% aq. solution)
- Formic acid (98%)
- Dichloromethane (DCM)

Step-by-Step Workflow:

- Eschweiler-Clarke Methylation:
 - Cool Formic acid (5 eq) to 0°C in a round-bottom flask.
 - Add Cyclopropylamine (1 eq) dropwise. Caution: Exothermic.
 - Add Formaldehyde (2.2 eq) slowly.
 - Reflux the mixture at 100°C for 12–16 hours. The evolution indicates reaction progress.
- Workup:
 - Cool to room temperature.^{[1][2][3]}
 - Acidify with dilute HCl (pH < 2) to trap the amine as the hydrochloride salt.
 - Wash with ether (removes non-basic impurities).

- Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.
- Extract 3x with DCM.
- Purification:
 - Dry over

, filter, and remove solvent via rotary evaporation.
 - Validation: Distill the crude oil. (Boiling point of N,N-dimethylcyclopropylamine is approx. 78°C).

Protocol B: Quaternization (The Menshutkin Reaction)

Target: N-Cyclopropyl-N,N,N-trimethylammonium Iodide (Intermediate Salt).

Step-by-Step Workflow:

- Dissolve the tertiary amine (from Protocol A) in Acetonitrile (0.5 M concentration).
 - Note: Acetonitrile is polar aprotic, stabilizing the transition state and precipitating the product.
- Cool to 0°C under

atmosphere.
- Add Methyl Iodide (1.1 eq) dropwise.
 - Warning: MeI is a potent alkylating agent/carcinogen. Use a glovebox or fume hood.
- Stir at Room Temperature for 24 hours.
 - Observation: A white precipitate (the iodide salt) should form.
- Isolation:
 - Filter the solid.

- Wash with cold Ethyl Acetate (removes unreacted amine).
- Dry under high vacuum at 40°C.

Protocol C: Anion Exchange (Metathesis to Ionic Liquid)

Target: N-Cyclopropyl-N,N,N-trimethylammonium Bis(trifluoromethanesulfonyl)imide ([cPr-N111][NTf₂]).

Rationale: The iodide salt is likely a solid. Exchanging

for the bulky, charge-delocalized

anion suppresses lattice energy, yielding a room-temperature liquid.

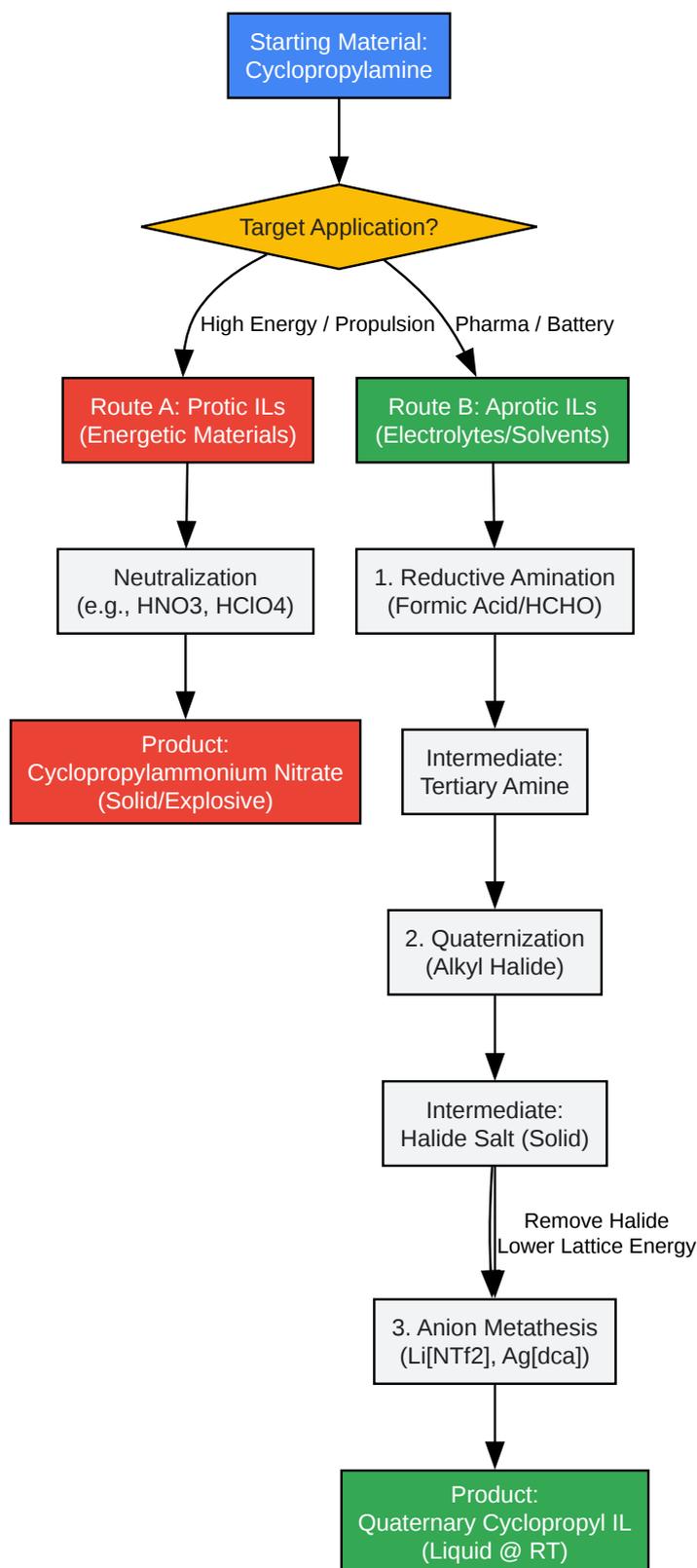
Step-by-Step Workflow:

- Dissolve [cPr-N111][I] in deionized water.
- Add Lithium Bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) (1.05 eq) dissolved in water.
- Phase Separation:
 - The hydrophobic IL will separate as a dense oil at the bottom.
- Purification (Critical for Electrochemical Grade):
 - Extract the IL layer into DCM.
 - Wash the DCM layer with water 5x to remove LiI and excess Li[NTf₂].
 - Silver Nitrate Test: Test the wash water with
.[2] If precipitate forms, halide is still present. Continue washing.
- Drying:
 - Remove DCM via rotary evaporation.
 - Dry the IL at 60°C under high vacuum (

mbar) for 48 hours to remove trace water.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for synthesizing these ILs, highlighting the divergence between energetic protic salts and stable aprotic electrolytes.



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Caption: Synthesis decision tree distinguishing between energetic protic salts and stable quaternary electrolytes.

Characterization & Data Analysis

NMR Validation

The cyclopropyl ring provides a distinct diagnostic signature.

- NMR: Look for the high-field multiplets of the cyclopropyl methylene protons () typically between 0.5 – 1.2 ppm. The methine proton () attached to nitrogen will shift downfield (~2.5–3.0 ppm) upon quaternization.
- NMR: Cyclopropyl carbons are highly shielded, appearing around 3–5 ppm.

Thermal Properties (DSC/TGA)

- Glass Transition (): Asymmetric cations with anions typically show between -80°C and -60°C.
- Thermal Stability ():
 - Cyclopropylammonium: Lower stability than acyclic analogs due to ring strain. Expect onset of decomposition ~ .
 - Warning: Protic salts (e.g., nitrates) may decompose explosively; TGA is not recommended for these without DSC screening first.

Data Summary Table: Expected Properties

Property	[cPr-N111][I] (Intermediate)	[cPr-N111][NTf2] (Final IL)	Cyclopropylammonium Nitrate
State @ 25°C	White Solid	Colorless Liquid	Crystalline Solid
Water Solubility	Soluble	Hydrophobic (Immiscible)	Soluble
Viscosity	N/A	Low (< 50 cP)	N/A
Electrochemical Window	Narrow (Iodide oxidation)	Wide (~4.5 - 5.0 V)	Narrow (Proton reduction)
Primary Hazard	Irritant	Low Toxicity	Explosion Hazard

References

- Cyclopropenium vs.
 - Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids. (2018).[4][5] Phys.[6][7] Chem. Chem. Phys.[Link](#)
 - Note: This reference grounds the comparative stability of cyclic c
- General Quaternization Protocols
 - Synthesis of Quaternary Ammonium Salts.[8][9][10] (1997).[8] Handbook of Phase Transfer Catalysis.[8][Link](#)
 - Note: Provides the foundational Menshutkin reaction conditions used in Protocol B.
- Electrochemical Stability
 - Electrochemical Applications of Room-Temperature Ionic Liquids.[11] (2005).[9] Interface.[Link](#)
 - Note: Validates the use of ammonium cations for wide electrochemical windows (Protocol C).
- Pharmaceutical Relevance

- Ionic Liquids in Pharmaceutical and Biomedical Applications.[12] (2024). Pharmaceutics. [1][13]Link
- Note: Supports the application of these ILs in drug delivery systems.
- Energetic Salts
 - Cyclopropylamine in Medicinal Chemistry.[13] (2021). Med. Chem.Link
 - Note: Discusses the reactivity and strain energy of the cyclopropylamine precursor.

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